![molecular formula C10H19FN2O2S B14115847 4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride](/img/structure/B14115847.png)
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride is a chemical compound with the molecular formula C10H19FN2O2S and a molecular weight of 250.33 g/mol . This compound is known for its unique chemical structure, which includes a piperidine ring, a sulfonyl fluoride group, and an imine linkage. It is used in various scientific research applications due to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents under controlled conditions. The specific synthetic route may vary, but a common method includes:
Starting Materials: Piperidine, sulfonyl fluoride, and 3-methylbutylideneamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction temperature is typically maintained between 0°C and room temperature to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.
Quality Control: Analytical methods such as NMR, HPLC, and MS are used to verify the chemical structure and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine group.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as ammonia, ethanol, or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride has several scientific research applications, including:
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The imine linkage may also play a role in binding to specific molecular targets, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl bromide: Similar structure but with a sulfonyl bromide group.
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl iodide: Similar structure but with a sulfonyl iodide group.
Uniqueness
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity and stability compared to other halogenated sulfonyl derivatives. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H19FN2O2S |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
4-(3-methylbutylideneamino)piperidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H19FN2O2S/c1-9(2)3-6-12-10-4-7-13(8-5-10)16(11,14)15/h6,9-10H,3-5,7-8H2,1-2H3 |
Clave InChI |
BVNGCHDGSNAXLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC=NC1CCN(CC1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4S)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8S)-8-hydroxyundecyl]benzoate](/img/structure/B14115772.png)
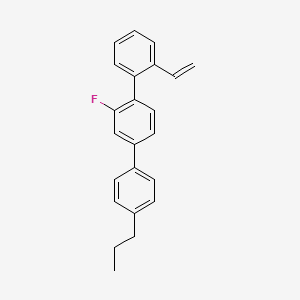
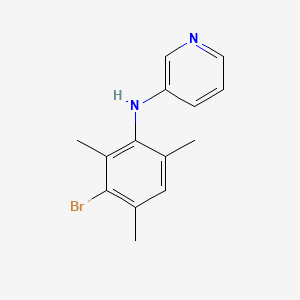
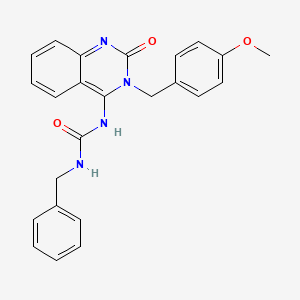

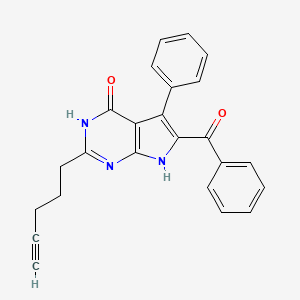
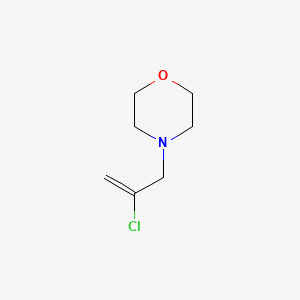
![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B14115814.png)


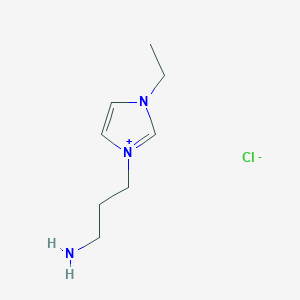
![tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14115836.png)
![(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one](/img/structure/B14115841.png)
![6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)
